

# GC376 vs. Remdesivir: A Comparative Guide to SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DH-376    |           |
| Cat. No.:            | B10798804 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The global scientific community has intensely focused on identifying effective antiviral therapies to combat the SARS-CoV-2 virus. Among the numerous candidates, the protease inhibitor GC376 and the nucleotide analog remdesivir have emerged as significant subjects of investigation. This guide provides a detailed, objective comparison of their performance against SARS-CoV-2, supported by experimental data, to aid researchers in their ongoing efforts to develop effective COVID-19 treatments.

At a Glance: GC376 vs. Remdesivir



| Feature             | GC376                                                                                                                                                      | Remdesivir                                                                                                                                                        |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class          | Protease Inhibitor                                                                                                                                         | Nucleotide Analog (Prodrug)                                                                                                                                       |
| Primary Target      | Main Protease (Mpro or 3CLpro)[1][2][3]                                                                                                                    | RNA-dependent RNA<br>polymerase (RdRp)[4][5][6]                                                                                                                   |
| Mechanism of Action | Covalently binds to the catalytic cysteine (Cys145) in the Mpro active site, inhibiting the processing of viral polyproteins essential for replication.[1] | The active triphosphate form (RDV-TP) is incorporated into the nascent viral RNA chain, causing delayed chain termination and inhibiting viral replication.[4][5] |
| Administration      | Investigational                                                                                                                                            | Intravenous                                                                                                                                                       |
| Development Status  | Pre-clinical for COVID-19;<br>investigated for feline<br>infectious peritonitis.[7]                                                                        | Approved for emergency use/treatment of COVID-19 in several countries.[8][9]                                                                                      |

## **Mechanism of Action: A Tale of Two Targets**

The fundamental difference between GC376 and remdesivir lies in their viral targets. GC376 is a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for cleaving the viral polyproteins into functional proteins required for viral replication.[1][2] By binding to the active site of Mpro, GC376 effectively halts this process.

Remdesivir, on the other hand, targets the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the virus's RNA genome.[4][5] As a prodrug, remdesivir is metabolized into its active triphosphate form, which is then incorporated into the growing RNA chain by RdRp. This incorporation leads to delayed chain termination, thereby preventing the synthesis of new viral RNA.[4]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anticoronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GC376 vs. Remdesivir: A Comparative Guide to SARS-CoV-2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10798804#gc376-versus-remdesivir-for-sars-cov-2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com